molecular formula C16H14N2O3 B2679634 3-({6-Methylimidazo[1,2-a]pyridin-2-yl}methoxy)benzoic acid CAS No. 929971-61-9

3-({6-Methylimidazo[1,2-a]pyridin-2-yl}methoxy)benzoic acid

Cat. No.: B2679634
CAS No.: 929971-61-9
M. Wt: 282.299
InChI Key: IKVWRNDUJLGJGU-UHFFFAOYSA-N
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Description

3-({6-Methylimidazo[1,2-a]pyridin-2-yl}methoxy)benzoic acid is a compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The molecular formula of this compound is C16H14N2O3, and it has a molecular weight of 282.29 g/mol .

Preparation Methods

The synthesis of 3-({6-Methylimidazo[1,2-a]pyridin-2-yl}methoxy)benzoic acid involves several steps. One common method includes the functionalization of imidazo[1,2-a]pyridines via radical reactions. This process can be achieved through transition metal catalysis, metal-free oxidation, and photocatalysis strategies . Another approach involves condensation reactions, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .

Chemical Reactions Analysis

3-({6-Methylimidazo[1,2-a]pyridin-2-yl}methoxy)benzoic acid undergoes various chemical reactions, including:

Scientific Research Applications

3-({6-Methylimidazo[1,2-a]pyridin-2-yl}methoxy)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-({6-Methylimidazo[1,2-a]pyridin-2-yl}methoxy)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes and proteins involved in cell proliferation and survival. This inhibition can lead to the suppression of tumor growth and the elimination of bacterial infections .

Comparison with Similar Compounds

3-({6-Methylimidazo[1,2-a]pyridin-2-yl}methoxy)benzoic acid can be compared with other similar compounds such as:

Properties

IUPAC Name

3-[(6-methylimidazo[1,2-a]pyridin-2-yl)methoxy]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3/c1-11-5-6-15-17-13(9-18(15)8-11)10-21-14-4-2-3-12(7-14)16(19)20/h2-9H,10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKVWRNDUJLGJGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=C(N=C2C=C1)COC3=CC=CC(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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